molecular formula C22H18N4O B4264003 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Cat. No.: B4264003
M. Wt: 354.4 g/mol
InChI Key: SDDFLMZXTXTWFX-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is substituted with a pyrimidinyl group and a dimethylphenyl group, enhancing its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the pyrimidinyl group may interact with enzyme active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide
  • 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxylate
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which enhances its chemical reactivity and potential for diverse applications. The presence of both the dimethylphenyl and pyrimidinyl groups provides unique steric and electronic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-pyrimidin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-8-9-16(12-15(14)2)20-13-18(17-6-3-4-7-19(17)25-20)21(27)26-22-23-10-5-11-24-22/h3-13H,1-2H3,(H,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDFLMZXTXTWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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